5-Trimethylstannanyl-furan-2-carbaldehyde
Description
5-Trimethylstannanyl-furan-2-carbaldehyde (CAS: 144968-77-4) is a tin-containing furan derivative characterized by a trimethylstannanyl (-Sn(CH₃)₃) substituent at the 5-position of the furan ring and an aldehyde group at the 2-position. This compound is primarily utilized in Stille coupling reactions, a pivotal method in organic synthesis for constructing carbon-carbon bonds . Its unique reactivity stems from the tin moiety, which facilitates cross-coupling with aryl halides, triflates, or other electrophiles, making it invaluable in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
144968-77-4 |
|---|---|
Molecular Formula |
C8H12O2Sn |
Molecular Weight |
258.89 g/mol |
IUPAC Name |
5-trimethylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3CH3.Sn/c6-4-5-2-1-3-7-5;;;;/h1-2,4H;3*1H3; |
InChI Key |
OYTRGTLOMGMIAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylstannanyl-furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Trimethylstannanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Trimethylstannanyl-furan-2-carboxylic acid.
Reduction: 5-Trimethylstannanyl-furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Trimethylstannanyl-furan-2-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:
- Cross-Coupling Reactions : The stannyl group can participate in cross-coupling reactions, making it useful for constructing complex organic molecules.
- Synthesis of Novel Compounds : It can be used to synthesize other functionalized furan derivatives that are of interest in pharmaceuticals and agrochemicals.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of new polymers and materials:
- Polymer Synthesis : 5-Trimethylstannanyl-furan-2-carbaldehyde can be incorporated into polymer backbones, leading to materials with enhanced thermal and mechanical properties.
- Conductive Polymers : Its ability to form π-conjugated systems allows for the development of conductive polymers that can be applied in electronic devices.
Synthesis of Functionalized Furans
A recent study demonstrated the utility of 5-trimethylstannanyl-furan-2-carbaldehyde in synthesizing novel functionalized furan derivatives. The research involved using this compound as a precursor to create various biologically active molecules, showcasing its importance as a building block in medicinal chemistry .
Development of Conductive Polymers
Another case study highlighted the role of 5-trimethylstannanyl-furan-2-carbaldehyde in developing conductive polymers. Researchers successfully integrated this compound into polymer matrices, resulting in materials with improved electrical conductivity and stability, suitable for use in organic electronic devices .
Mechanism of Action
The mechanism of action of 5-Trimethylstannanyl-furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylstannanyl group can also interact with metal-binding sites, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated and Aromatic Derivatives
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde (CAS: 425645-31-4) Structure: Features a nitro (-NO₂) and methyl (-CH₃) substituted phenyl group at the 5-position. Reactivity: The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions on the aromatic ring. Unlike the tin-based compound, this derivative is more suited for nitro reduction or as a precursor to amines . Applications: Used in synthesizing dyes and pharmaceuticals where nitro-to-amine transformations are critical.
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS: 68502-13-6)
- Structure : Contains a chloro (-Cl) and methyl group on the phenyl ring.
- Reactivity : The chloro group enables nucleophilic aromatic substitution, while the methyl group provides steric hindrance. Lacks the cross-coupling utility of the stannane .
- Applications : Intermediate in pesticide and pharmaceutical synthesis.
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde (CAS: 62427-26-3) Structure: Three methoxy (-OCH₃) groups on the phenyl ring. Reactivity: Methoxy groups are electron-donating, enhancing the electron density of the aromatic ring. This contrasts with the electron-neutral stannane, limiting its use in coupling reactions . Applications: Explored in anticancer drug research due to its polyphenolic mimicry.
Oxygen-Containing Substituents
5-(Methoxymethyl)furan-2-carbaldehyde (CAS: 1917-64-2) Structure: Methoxymethyl (-CH₂OCH₃) group at the 5-position. Reactivity: The ether group is less reactive than tin, but the aldehyde allows for condensation or oxidation reactions. No cross-coupling utility . Applications: Used in polymer chemistry and as a flavoring agent precursor.
5-(Ethoxymethyl)furan-2-carbaldehyde (CAS: 1917-65-3)
- Structure : Ethoxymethyl (-CH₂OCH₂CH₃) substituent.
- Reactivity : Similar to the methoxymethyl analog but with increased lipophilicity due to the ethyl group .
- Applications : Solubility enhancer in organic synthesis.
Heterocyclic Derivatives
5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde Structure: Thiadiazole ring with a methyl group and sulfur linkage. Reactivity: The thiadiazole moiety introduces nitrogen and sulfur, enabling coordination to metals or hydrogen bonding. Lacks the tin-mediated coupling reactivity . Applications: Potential in antimicrobial agent development.
Hydroxymethyl Derivatives
5-(Hydroxymethyl)furan-2-carbaldehyde Structure: Hydroxymethyl (-CH₂OH) group at the 5-position. Reactivity: The hydroxyl group enables hydrogen bonding and oxidation to carboxylic acids. Used in biomass-derived chemical synthesis . Applications: Key intermediate in renewable polymer production (e.g., polyethylene furanoate).
Biological Activity
5-Trimethylstannanyl-furan-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
5-Trimethylstannanyl-furan-2-carbaldehyde is characterized by its furan ring structure with a trimethylstannyl group. The presence of the furan moiety is significant as it is often associated with various biological activities, including antioxidant and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit antimicrobial properties. The trimethylstannanyl group may enhance the bioactivity of 5-Trimethylstannanyl-furan-2-carbaldehyde by facilitating interactions with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Trimethylstannanyl-furan-2-carbaldehyde | Staphylococcus aureus | TBD |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 M pro | 10.76 μM |
| Furan derivatives | Various bacteria | Varies (generally low μM range) |
Note: Specific MIC values for 5-Trimethylstannanyl-furan-2-carbaldehyde are yet to be determined in detail.
Anticancer Activity
The anticancer potential of furan derivatives has been widely studied. Preliminary studies suggest that 5-Trimethylstannanyl-furan-2-carbaldehyde may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
Case Study:
In a study evaluating the cytotoxic effects of various furan derivatives, compounds similar to 5-Trimethylstannanyl-furan-2-carbaldehyde showed significant inhibition of cancer cell lines, including breast and ovarian cancers. The presence of the trimethylstannyl group may contribute to increased cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of 5-Trimethylstannanyl-furan-2-carbaldehyde is hypothesized to involve:
- Enzyme Inhibition: Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in target cells leading to apoptosis.
- DNA Interaction: Potential binding to DNA or interference with DNA replication processes.
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of this compound. Studies have demonstrated that modifications on the furan ring can significantly alter its biological activity.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
